molecular formula C9H10N2O B1311470 (2-methyl-2H-indazol-3-yl)methanol CAS No. 58536-48-4

(2-methyl-2H-indazol-3-yl)methanol

Cat. No.: B1311470
CAS No.: 58536-48-4
M. Wt: 162.19 g/mol
InChI Key: WJLMYXWHXCXTDR-UHFFFAOYSA-N
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Description

(2-methyl-2H-indazol-3-yl)methanol is a chemical compound with the molecular formula C9H10N2O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a methanol group attached to the 3-position of the indazole ring, with a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-2H-indazol-3-yl)methanol typically involves the reaction of 2-methylindazole with formaldehyde under acidic or basic conditions. One common method includes the use of paraformaldehyde and hydrochloric acid in an aqueous medium, followed by neutralization and extraction . Another approach involves the use of formaldehyde and sodium hydroxide in an organic solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-methyl-2H-indazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-methyl-2H-indazol-3-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-methyl-2H-indazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-2H-indazole: Lacks the methanol group but shares the indazole core structure.

    3-methyl-2H-indazole: Similar structure with the methyl group at the 3-position instead of the 2-position.

    2-methyl-2H-indazole-3-carboxaldehyde: An oxidized form of (2-methyl-2H-indazol-3-yl)methanol.

Uniqueness

This compound is unique due to the presence of both a methyl group at the 2-position and a methanol group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2-methylindazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLMYXWHXCXTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428754
Record name (2-methyl-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58536-48-4
Record name (2-methyl-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-METHYL-2H-INDAZOL-3-YL)METHANOL
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